molecular formula C18H33N B14354985 1-(Cyclododec-1-en-1-yl)azepane CAS No. 92610-79-2

1-(Cyclododec-1-en-1-yl)azepane

Cat. No.: B14354985
CAS No.: 92610-79-2
M. Wt: 263.5 g/mol
InChI Key: FRYRLOZQDVZFMH-UHFFFAOYSA-N
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Description

1-(Cyclododec-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclododec-1-en-1-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, starting from a cyclododecene derivative, the azepane ring can be introduced through a series of reactions including ring-closing metathesis and subsequent reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclododec-1-en-1-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclododecene ring.

    Substitution: Substitution reactions can introduce different substituents onto the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated azepane derivatives.

Scientific Research Applications

1-(Cyclododec-1-en-1-yl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclododec-1-en-1-yl)azepane involves its interaction with molecular targets through its azepane ring. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered nitrogen-containing ring, commonly found in many pharmaceuticals.

    Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in medicinal chemistry.

    Cyclododecane: A twelve-membered carbon ring without nitrogen, used in various industrial applications.

Uniqueness

1-(Cyclododec-1-en-1-yl)azepane is unique due to its combination of a large cyclododecene ring with a seven-membered azepane ring. This structure provides distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

92610-79-2

Molecular Formula

C18H33N

Molecular Weight

263.5 g/mol

IUPAC Name

1-(cyclododecen-1-yl)azepane

InChI

InChI=1S/C18H33N/c1-2-4-6-10-14-18(15-11-7-5-3-1)19-16-12-8-9-13-17-19/h14H,1-13,15-17H2

InChI Key

FRYRLOZQDVZFMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=CCCCC1)N2CCCCCC2

Origin of Product

United States

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